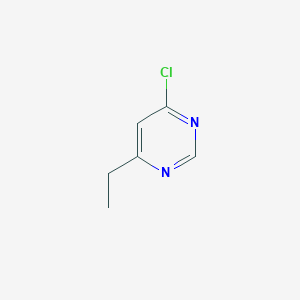

4-Chloro-6-ethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZPGDQOHZBCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456473 | |

| Record name | 4-chloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141602-25-7 | |

| Record name | 4-chloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-6-ethylpyrimidine (CAS 141602-25-7): A Key Building Block in Pharmaceutical and Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-ethylpyrimidine, with the CAS number 141602-25-7, is a halogenated pyrimidine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a reactive chlorine atom, makes it a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, safety information, and its role as a precursor in synthetic chemistry.

Chemical and Physical Properties

This compound is a liquid at room temperature. Its fundamental properties are summarized in the table below, providing essential information for handling, storage, and reaction planning.

| Property | Value | Source(s) |

| CAS Number | 141602-25-7 | [1] |

| Molecular Formula | C6H7ClN2 | [1][2] |

| Molecular Weight | 142.59 g/mol | [1][2][3] |

| Appearance | Liquid | |

| Boiling Point | 207.886 °C at 760 mmHg | |

| Flash Point | 98.939 °C | |

| Purity | >95% | |

| Storage Temperature | -20°C or Refrigerator | |

| IUPAC Name | This compound | |

| InChI Key | MFZPGDQOHZBCRW-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Synthesis

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including antiviral and anticancer agents.[4] The chloro-substituent at the 4-position of this compound provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds.[4][5]

While specific, publicly available, detailed synthetic protocols starting from this compound are limited, a general workflow for its utilization in drug discovery can be conceptualized.

Caption: A generalized workflow for the use of this compound in drug discovery.

Hypothetical Signaling Pathway Modulation

Given that many pyrimidine-based compounds are developed as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer.[6] For instance, the mitogen-activated protein kinase (MAPK) pathway is a common target for therapeutic intervention.

Caption: A potential mechanism of action for a this compound derivative.

This diagram illustrates a hypothetical scenario where a molecule synthesized from this compound acts as a kinase inhibitor (e.g., targeting RAF), thereby disrupting the downstream signaling cascade that leads to cell proliferation. It is important to note that this is a generalized representation, and the actual biological target and mechanism of action would need to be determined through extensive experimental investigation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its reactivity, coupled with the established biological importance of the pyrimidine scaffold, makes it an attractive starting point for the synthesis of novel, high-value compounds. Researchers and scientists working with this molecule should adhere to strict safety protocols and can leverage its chemical properties to explore a wide range of synthetic transformations. Further research into the applications of this compound is likely to yield new and innovative solutions to challenges in medicine and agriculture.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 4-Chloro-6-ethylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this document combines reported values with information on closely related analogs and general experimental methodologies. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of pyrimidine derivatives in drug discovery and development.

Core Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 207.886 °C at 760 mmHg | [1] |

| Melting Point | Not available | Data for the analogous 4-Chloro-6-methyl-2-(methylthio)pyrimidine is 38 - 42 °C.[2] Given that the target compound is a liquid at room temperature, its melting point is expected to be below ambient temperature. |

| Density | Not available | The density of the structurally similar 4-Chloro-6-ethyl-5-fluoropyrimidine is reported as 1.286 g/cm³. It is plausible that the density of this compound is in a similar range. |

| Solubility | Not available | The related compound 4-Chloro-6-ethyl-5-fluoropyrimidine is soluble in chloroform and ethyl acetate. It is anticipated that this compound would exhibit solubility in a range of common organic solvents. |

| Flash Point | 98.939 °C | [1] |

| Refractive Index | Not available | The refractive index for the related 4-Chloro-6-ethyl-5-fluoropyrimidine is reported as 1.496. |

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established methods for analogous chloropyrimidines. A common approach involves a two-step process: the cyclization of a β-keto ester with an amidine to form a hydroxypyrimidine intermediate, followed by chlorination.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined with high accuracy using a distillation apparatus or a micro-boiling point method for smaller sample sizes.

Distillation Method Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a measured volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature represents the boiling point of the liquid. The barometric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a volumetric flask and a balance.

Volumetric Flask Method Protocol:

-

Mass of Empty Flask: Accurately weigh a clean and dry volumetric flask.

-

Mass of Flask with Sample: Fill the flask to the calibration mark with this compound and reweigh it.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled flask minus mass of empty flask) by the volume of the flask.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's behavior in different chemical environments.

Qualitative Solubility Test Protocol:

-

Sample Preparation: Place a small amount (e.g., 10-20 mg) of this compound into a series of small test tubes.

-

Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Observation: Vigorously shake each test tube and observe whether the compound dissolves completely, partially, or not at all. The formation of a homogeneous solution indicates solubility.

Logical Relationships in Synthesis

The synthesis of this compound involves a logical progression from readily available starting materials to the final product through two key chemical transformations.

References

An In-Depth Technical Guide to 4-Chloro-6-ethylpyrimidine

This guide provides essential technical information regarding 4-Chloro-6-ethylpyrimidine, a key intermediate in chemical synthesis. The data and protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Compound Data

This compound is a substituted pyrimidine with the chemical formula C6H7ClN2.[1] Its chemical structure is characterized by a pyrimidine ring substituted with a chloro group at position 4 and an ethyl group at position 6.

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C6H7ClN2 | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Boiling Point | 207.886°C at 760 mmHg | [1] |

| Physical Form | Liquid | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic approach can be outlined. The synthesis typically involves the chlorination of a corresponding 6-ethylpyrimidin-4-one precursor.

General Synthesis Workflow:

-

Reaction Setup: The 6-ethylpyrimidin-4-one starting material is dissolved in an appropriate aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Chlorination: A chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is added to the mixture. Often, a base or catalyst (e.g., dimethylformamide) is used to facilitate the reaction.

-

Reaction Monitoring: The reaction is typically heated to reflux and monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, the excess chlorinating agent is quenched, often by carefully adding the reaction mixture to ice water.

-

Extraction: The aqueous mixture is neutralized, and the product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography (GC) or HPLC: To determine the purity of the final product.

Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of processes related to this compound.

Caption: Generalized workflow for the synthesis and quality control analysis of this compound.

Caption: Relationship between this compound and its properties and primary applications.

References

Navigating the Solubility Landscape of 4-Chloro-6-ethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-ethylpyrimidine, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in research and development, particularly in the pharmaceutical industry where it serves as a building block for novel therapeutic agents. This document outlines standard methodologies for solubility determination, presents illustrative solubility data, and contextualizes this information within a typical drug development workflow.

Solubility of this compound in Organic Solvents

A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound in various organic solvents. However, based on the general solubility trends of similar pyrimidine derivatives, a representative solubility profile can be anticipated. The following table provides an illustrative example of how solubility data for a pyrimidine derivative might be presented. This data is hypothetical and intended to serve as a guide for experimental planning.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Methanol | 25 | 15.2 | 1.06 |

| 40 | 25.8 | 1.81 | |

| Ethanol | 25 | 10.5 | 0.74 |

| 40 | 18.9 | 1.32 | |

| Acetone | 25 | 35.1 | 2.46 |

| 40 | 52.7 | 3.69 | |

| Ethyl Acetate | 25 | 22.4 | 1.57 |

| 40 | 38.1 | 2.67 | |

| Dichloromethane | 25 | 45.3 | 3.18 |

| 40 | 65.0 | 4.56 | |

| Toluene | 25 | 5.8 | 0.41 |

| 40 | 10.2 | 0.71 | |

| Heptane | 25 | 0.9 | 0.06 |

| 40 | 1.8 | 0.13 |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation (gravimetric) method. This is a widely accepted and reliable technique.[1][2][3][4]

1. Materials and Apparatus:

-

This compound (solute) of known purity.

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of analytical grade.

-

Jacketed glass vessel or temperature-controlled shaker bath.

-

Calibrated thermometer or temperature probe.

-

Magnetic stirrer and stir bars.

-

Syringes with membrane filters (e.g., 0.45 µm PTFE).

-

Pre-weighed vials.

-

Analytical balance (accurate to ±0.0001 g).

-

Drying oven or vacuum oven.

2. Procedure:

-

Temperature Control: Set the jacketed glass vessel or shaker bath to the desired experimental temperature (e.g., 25 °C). Allow the system to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in the vessel. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours). Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a membrane filter. This step is critical to prevent the transfer of any solid particles.

-

Sample Weighing: Immediately transfer the filtered saturated solution into a pre-weighed vial and seal it to prevent solvent evaporation. Record the total mass of the vial and the solution.

-

Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Dry the sample to a constant weight.

-

Final Weighing: After all the solvent has been removed, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.

3. Data Analysis:

-

The mass of the solvent is calculated by subtracting the mass of the dissolved solid and the mass of the empty vial from the total mass of the vial and solution.

-

The solubility is then expressed as grams of solute per 100 grams of solvent or in other units such as molarity (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

Pre-formulation Screening Workflow

In the early stages of drug discovery and development, a thorough physicochemical characterization of a new chemical entity (NCE) is essential.[5][][7] Solubility is a critical parameter that is assessed during pre-formulation screening. The following diagram illustrates a typical workflow for this process.

References

- 1. scispace.com [scispace.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. renejix.com [renejix.com]

An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-6-ethylpyrimidine, a key heterocyclic intermediate in synthetic chemistry. It covers the compound's fundamental properties, a detailed representative synthesis protocol, and its role as a versatile building block for the development of novel bioactive molecules.

Core Compound Identification and Properties

This compound is a substituted pyrimidine featuring a reactive chlorine atom at the 4-position, which serves as a primary site for nucleophilic substitution. This reactivity makes it a valuable precursor in medicinal chemistry and agrochemical research.

IUPAC Name: this compound

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 141602-25-7 | |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 207.886 °C at 760 mmHg | |

| Flash Point | 98.939 °C | |

| Purity | ~98% | |

| Storage Conditions | -20°C, sealed storage, away from moisture | |

| InChI Key | MFZPGDQOHZBCRW-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

Disclaimer: This described protocol is a representative method based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 6-Ethylpyrimidin-4(3H)-one (Intermediate)

This step involves the cyclocondensation of an appropriate β-ketoester with formamide.

-

Reagents:

-

Ethyl 3-oxopentanoate

-

Formamide

-

Sodium methoxide (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

-

Methodology:

-

A solution of sodium methoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Ethyl 3-oxopentanoate (1.0 eq) is added to the solution.

-

Formamide (excess, ~3.0-5.0 eq) is added, and the reaction mixture is heated to reflux.

-

The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.

-

The solid precipitate, 6-ethylpyrimidin-4(3H)-one, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Chlorination to Yield this compound

This step converts the hydroxyl group of the pyrimidinone intermediate into a chloro group using a standard chlorinating agent.

-

Reagents:

-

Methodology:

-

The dried 6-ethylpyrimidin-4(3H)-one (1.0 eq) is suspended in dichloromethane in a flask suitable for reflux, under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of DMF or a stoichiometric amount of triethylamine is added to the suspension.[1]

-

Phosphoryl chloride (POCl₃, ~1.2-1.5 eq) is added dropwise to the mixture at 0°C. Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours (3-6 hours), with progress monitored by TLC.

-

Once the reaction is complete, the mixture is cooled to room temperature and slowly poured onto crushed ice to quench the excess POCl₃.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and the utility of the target compound as a chemical intermediate.

Caption: General workflow for the synthesis and purification of this compound.

Application in Synthetic Chemistry

The primary value of this compound lies in its role as a versatile synthetic intermediate. The chlorine atom at the C4 position is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, enabling the synthesis of large libraries of pyrimidine derivatives for screening in drug discovery and agrochemical development programs. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antifungal, kinase inhibitory, and antiviral properties.[1][2][3]

Caption: Role as a versatile intermediate in the synthesis of diverse pyrimidine derivatives.

References

Spectroscopic and Synthetic Profile of 4-Chloro-6-ethylpyrimidine and its Analogs: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic and synthetic characteristics of 4-Chloro-6-ethylpyrimidine. Initial comprehensive searches for this specific molecule have revealed a significant lack of publicly available experimental spectroscopic data (NMR, IR, MS). This suggests that this compound is not a widely synthesized or extensively studied compound.

To provide a relevant and illustrative technical overview, this document will focus on the closely related analog, 4-Chloro-6-ethyl-5-fluoropyrimidine , for which experimental data has been published. This analog serves as a valuable proxy, offering insights into the expected spectroscopic behavior and synthetic methodologies applicable to this class of compounds. The guide will present available quantitative data, detailed experimental protocols for the analog, and a workflow visualization for its synthesis.

Physicochemical Properties

| Property | This compound (Predicted/Supplier Data) | 4-Chloro-6-ethyl-5-fluoropyrimidine[1][2] |

| Molecular Formula | C₆H₇ClN₂ | C₆H₆ClFN₂ |

| Molecular Weight | 142.59 g/mol | 160.58 g/mol [1] |

| CAS Number | 141602-25-7 | 137234-74-3[1] |

| Appearance | Liquid | Colorless to Pale Yellow Liquid/Oil[2] |

| Boiling Point | 207.9 °C (at 760 mmHg) | 211 °C[3] |

| Density | Not Available | 1.286 g/cm³[3] |

| Refractive Index | Not Available | 1.496[3] |

Spectroscopic Data

Due to the absence of published spectra for this compound, this section details the experimental ¹H NMR data for 4-Chloro-6-ethyl-5-fluoropyrimidine and provides an expert prediction of the key spectroscopic features that would be expected for both compounds in ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-Chloro-6-ethyl-5-fluoropyrimidine [4][5]

The following table summarizes the proton NMR data obtained in CDCl₃ at 300 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.70 | Singlet (s) | 1H | Pyrimidine C2-H |

| 2.90 | Quartet (q) | 2H | -CH₂-CH₃ |

| 1.34 | Triplet (t) | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data

This table outlines the expected chemical shifts for the carbon atoms. The presence of the electronegative fluorine atom in the analog would cause a downfield shift for adjacent carbons (C5 and C6).

| Atom | Predicted δ (ppm) for this compound | Expected δ (ppm) for 4-Chloro-6-ethyl-5-fluoropyrimidine |

| C2 | ~158 | ~155-158 (d) |

| C4 | ~161 | ~158-161 (d) |

| C5 | ~115-120 | ~140-150 (d, ¹JCF) |

| C6 | ~170 | ~165-170 (d) |

| -CH₂- | ~30 | ~25-30 |

| -CH₃ | ~12 | ~10-14 |

| Note: (d) denotes a doublet due to C-F coupling. |

Infrared (IR) Spectroscopy

The IR spectrum of pyrimidine derivatives is characterized by several key vibrational modes.[6][7][8][9][10]

| Wavenumber (cm⁻¹) | Predicted Vibration Mode for this compound |

| 3100-3000 | C-H stretching (aromatic) |

| 2975-2850 | C-H stretching (aliphatic -CH₂, -CH₃) |

| 1600-1550 | C=N stretching (ring) |

| 1500-1400 | C=C stretching (ring) |

| 850-750 | C-Cl stretching |

| ~1100 | C-F stretching (only in fluoro-analog) |

Mass Spectrometry (MS)

Mass spectrometry of pyrimidine derivatives typically shows a prominent molecular ion peak.[11][12][13][14] Fragmentation patterns often involve the loss of substituents from the ring.

| m/z Value | Predicted Ion for this compound | Predicted Ion for 4-Chloro-6-ethyl-5-fluoropyrimidine |

| 142/144 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) | - |

| 160/162 | - | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |

| 127/129 | [M-CH₃]⁺ | - |

| 145/147 | - | [M-CH₃]⁺ |

| 113/115 | [M-C₂H₅]⁺ | - |

| 131/133 | - | [M-C₂H₅]⁺ |

| 107 | [M-Cl]⁺ | - |

| 125 | - | [M-Cl]⁺ |

Experimental Protocols

The following protocols are based on the synthesis and characterization of 4-Chloro-6-ethyl-5-fluoropyrimidine, as no specific protocols for the non-fluorinated target compound are available in the literature.[4]

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine[4]

-

Reaction Setup : 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a suitable reaction vessel.

-

Base Addition : 78.24 mL of triethylamine is added to the solution to act as a base.

-

Chlorination : Phosphoryl chloride (POCl₃) is added dropwise to the reaction mixture over a period of 30 minutes.

-

Reflux : The reaction mixture is stirred under reflux conditions for 5 hours to ensure the reaction goes to completion.

-

Work-up : After cooling to room temperature, 352 mL of 3N hydrochloric acid solution is carefully added, ensuring the temperature does not exceed 20°C.

-

Extraction : The aqueous phase is extracted with 100 mL of dichloromethane. The organic layers are then combined.

-

Purification : The combined organic layer is washed with 100 mL of water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product as an oil.

NMR Data Acquisition

-

Sample Preparation : A small amount of the purified product is dissolved in deuterated chloroform (CDCl₃).

-

Instrument : A 300 MHz NMR spectrometer is used for the analysis.

-

Acquisition : A standard proton NMR spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Workflow Visualization

The synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine can be visualized as a straightforward chemical transformation.

Caption: Synthetic workflow for 4-Chloro-6-ethyl-5-fluoropyrimidine.

References

- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]

- 3. aksci.com [aksci.com]

- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iosrjournals.org [iosrjournals.org]

Navigating the Stability of 4-Chloro-6-ethylpyrimidine: A Technical Guide for Researchers

An In-depth Examination of Thermal Stability and Optimal Storage Conditions for a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical intermediates is paramount to the success of complex synthetic pathways and the quality of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for 4-Chloro-6-ethylpyrimidine, a crucial building block in medicinal chemistry. While specific, in-depth thermal degradation studies on this particular molecule are not extensively documented in publicly available literature, this guide synthesizes established principles from related halogenated pyrimidines and outlines the experimental protocols necessary to generate such critical data.

Recommended Storage and Handling

Proper storage is the first line of defense in maintaining the chemical fidelity of this compound. The compound is a liquid at room temperature and should be stored under controlled conditions to minimize degradation.[1][2]

Key Storage Recommendations:

-

Temperature: The most frequently recommended storage temperature is refrigerated (2-8°C) or frozen (-20°C).[1][2][3][4]

-

Atmosphere: To prevent hydrolysis and oxidation, it is best practice to store this compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[5]

-

Environment: The storage location should be a dry, cool, and well-ventilated area, shielded from direct light and moisture.[1][6][7][8][9]

Adherence to these conditions will significantly contribute to the long-term stability and usability of the compound.

Physicochemical Properties and Incompatibilities

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in reactions.

| Property | Value |

| Physical Form | Liquid[1][2] |

| Boiling Point | 207.886°C at 760 mmHg[1] |

| Flash Point | 98.939°C[1] |

Incompatible Materials:

To prevent unwanted reactions and degradation, avoid contact with strong oxidizing agents.[7]

Conditions to Avoid:

-

Exposure to excess heat

-

Direct sunlight and UV light

-

Moisture and high humidity

-

Formation of dust or aerosols[7]

Thermal Stability and Potential Decomposition

| Potential Decomposition Products |

| Nitrogen oxides (NOx) |

| Carbon monoxide (CO) |

| Carbon dioxide (CO2) |

| Hydrogen chloride (HCl) gas |

The following diagram illustrates the relationship between proper storage and handling protocols and the preservation of this compound's stability.

Experimental Protocols for Stability Assessment

For researchers requiring precise thermal stability data, the following experimental protocols, adapted from studies on other pyrimidine derivatives, can be employed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are fundamental for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the onset of thermal decomposition and identify phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into an appropriate TGA or DSC pan (e.g., aluminum or ceramic).

-

Instrumentation: Use a calibrated thermogravimetric analyzer or differential scanning calorimeter.

-

Experimental Conditions:

-

Atmosphere: Purge the instrument with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A typical heating rate is 10°C per minute.[5]

-

Temperature Range: Scan from ambient temperature to a temperature beyond the expected decomposition point (e.g., 25°C to 500°C).

-

-

Data Analysis:

-

TGA: The onset temperature of weight loss indicates the beginning of thermal decomposition. The TGA curve provides information on the temperature ranges of different decomposition steps and the mass of non-volatile residue.

-

DSC: The DSC thermogram will show endothermic peaks corresponding to melting and boiling, and exothermic peaks that may indicate decomposition.

-

The following diagram outlines the workflow for conducting a thermal analysis of this compound.

Accelerated Stability (Forced Degradation) Studies

These studies are crucial for predicting the long-term stability and shelf-life of a compound under various environmental conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Subject samples of this compound to a range of stress conditions, including:

-

Heat: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Humidity: High relative humidity (e.g., 75% RH).

-

Acid/Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Exposure to UV and visible light.

-

-

Time Points: Sample the stressed materials at various time points (e.g., 0, 1, 3, 7, and 14 days).

-

Analytical Method: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential impurities absorb.

-

-

Data Analysis: Quantify the amount of this compound remaining and the formation of any degradation products over time. This data can be used to determine degradation kinetics and predict stability under recommended storage conditions.

By implementing these protocols, researchers can generate the specific stability data required for their applications, ensuring the quality and reliability of their synthetic work.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scielo.br [scielo.br]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 4-Chloro-6-ethylpyrimidine

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in this compound. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the reactivity of its substituents is critical for the design and synthesis of novel therapeutic agents. This document details the principal reaction mechanism, nucleophilic aromatic substitution (SNA_r), and explores the factors influencing this transformation. Detailed experimental protocols for analogous compounds, quantitative data, and workflow visualizations are provided to serve as a robust resource for laboratory and development applications. While specific kinetic and quantitative data for this compound is limited in the literature, this guide leverages data from structurally similar compounds to provide a thorough and practical framework.

Core Concepts: Reactivity of the C4-Chlorine

The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic substitution. This reactivity is primarily due to the electron-withdrawing nature of the two ring nitrogen atoms, which significantly lowers the electron density at the C2, C4, and C6 positions, making them electrophilic. The attack of a nucleophile at the C4 position is generally favored over the C2 position.

The reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism, which is analogous to substitution reactions on acid chlorides. The process involves two main steps:

-

Addition of the Nucleophile: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, resulting in the final substituted product.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r)

The accepted mechanism for this transformation is a two-step addition-elimination process.[1]

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4-Chloro-6-ethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous structures and employs theoretical principles to predict its reactivity. The content is intended to serve as a foundational resource for researchers engaged in the synthesis, functionalization, and biological evaluation of pyrimidine-based compounds.

Molecular Structure and Electronic Properties

This compound is a substituted pyrimidine with a molecular formula of C₆H₇ClN₂. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property is a primary determinant of its chemical reactivity.

The presence of a chlorine atom at the C4 position and an ethyl group at the C6 position further modulates the electronic distribution within the ring. The chlorine atom, being highly electronegative, withdraws electron density via the inductive effect, further enhancing the electrophilicity of the carbon atom to which it is attached. The ethyl group, being a weak electron-donating group, has a comparatively minor electronic influence.

Nucleophilic Sites

The nucleophilic character of this compound is primarily attributed to the lone pairs of electrons on the two nitrogen atoms. These sites are susceptible to attack by strong electrophiles.

-

N1 and N3 Atoms: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring possess lone pairs of electrons, rendering them nucleophilic. Protonation and alkylation reactions can occur at these sites. The relative nucleophilicity of N1 versus N3 can be influenced by steric hindrance from the adjacent substituents.

Electrophilic Sites

The electron-deficient nature of the pyrimidine ring makes several of its carbon atoms electrophilic and susceptible to nucleophilic attack.

-

C4 Carbon: The carbon atom at the C4 position, bonded to the chlorine atom, is the most significant electrophilic site. The strong electron-withdrawing effect of both the adjacent nitrogen atoms and the chlorine atom makes this position highly activated towards nucleophilic aromatic substitution (SₙAr).

-

C2 and C6 Carbons: The carbon atoms at the C2 and C6 positions are also electrophilic due to the influence of the ring nitrogen atoms. However, the C4 position is generally more reactive towards nucleophiles in 4-chloropyrimidines.

A conceptual representation of the electrophilic and nucleophilic sites is provided in the following diagram:

Caption: Predicted electrophilic and nucleophilic sites.

Predicted Reactivity and Data

Quantitative prediction of reactivity often relies on computational chemistry. While specific experimental data for this compound is scarce, theoretical calculations such as Density Functional Theory (DFT) can provide valuable insights into its electronic properties. The following table summarizes predicted data based on analyses of similar compounds.

| Parameter | Predicted Value/Observation | Significance |

| Molecular Electrostatic Potential (MEP) | ||

| MEP at C4 | Highly positive (blue region) | Indicates a strong electrophilic site, susceptible to nucleophilic attack. |

| MEP at N1 and N3 | Negative (red/yellow region) | Indicates nucleophilic character due to lone pair electrons. |

| Frontier Molecular Orbitals (FMO) | ||

| LUMO (Lowest Unoccupied Molecular Orbital) | High coefficient at C4 | Suggests that the C4 position is the most favorable site for attack by a nucleophile's HOMO. |

| HOMO (Highest Occupied Molecular Orbital) | Significant contributions from N1 and N3 | Indicates that these nitrogen atoms are the most likely sites for electrophilic attack. |

Key Reaction Pathways: Nucleophilic Aromatic Substitution (SₙAr)

The most prominent reaction of this compound is the nucleophilic aromatic substitution (SₙAr) at the C4 position. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

A generalized workflow for a typical SₙAr reaction is depicted below:

Caption: A typical SₙAr experimental workflow.

Experimental Protocols for Reactivity Analysis

While specific protocols for this compound are not widely published, the following are generalized experimental methodologies for probing the reactivity of chloropyrimidines.

Protocol for Nucleophilic Substitution with an Amine

Objective: To synthesize a 4-amino-6-ethylpyrimidine derivative.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-ethylpyrimidine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Nucleophilic Substitution with a Thiol

Objective: To synthesize a 4-(alkyl/arylthio)-6-ethylpyrimidine derivative.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or THF)

-

Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.1 equivalents) in the anhydrous solvent.

-

Slowly add the thiol (1.1 equivalents) to the suspension and stir until the formation of the thiolate is complete.

-

Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the thiolate solution.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 4-(alkyl/arylthio)-6-ethylpyrimidine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a versatile heterocyclic compound with distinct electrophilic and nucleophilic centers that govern its reactivity. The primary mode of reaction is nucleophilic aromatic substitution at the C4 position, which allows for the introduction of a wide range of functional groups. The nitrogen atoms of the pyrimidine ring provide sites for electrophilic attack. This guide provides a theoretical framework and practical methodologies for researchers to explore the chemistry of this compound and to leverage its reactivity in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate the reactivity profile of this compound.

The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of essential biological molecules such as the nucleobases in DNA and RNA. This inherent biological relevance has established substituted pyrimidines as a cornerstone in the development of novel therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows, to support researchers and drug development professionals in this dynamic field.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[1][2] Many of these compounds function as antimetabolites or as inhibitors of key signaling pathways crucial for tumor growth.[1]

Kinase Inhibition

A prominent mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

EGFR and CDK Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are key targets for pyrimidine-based inhibitors.[3] By competitively binding to the ATP-binding site of these kinases, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Substituted Pyrimidines (IC50 values in µM)

| Compound Class | Derivative Example | Target/Cell Line | IC50 (µM) | Reference(s) |

| Antimetabolites | 5-Fluorouracil | Thymidylate Synthase | Varies | [1] |

| Gemcitabine | DNA Synthesis | Varies | ||

| Kinase Inhibitors | 2,4,5-substituted pyrimidine | BEL-74502 (Hepatocellular Carcinoma) | < 0.10 | [1] |

| N-(pyridin-3-yl) pyrimidin-4-amine | CDK2/cyclin A2 | 0.064 | [2] | |

| Tetralin-6-yl pyrimidine | Hep G2 (Liver Cancer) | 5.50 - 8.66 | [1] | |

| Pyrazolo[3,4-d]pyrimidine | Ehrlich Ascites Carcinoma | 90 µg/mL | [1] | |

| Indolyl-pyrimidine hybrid | MCF-7 (Breast Cancer) | 5.1 | [4] | |

| Indolyl-pyrimidine hybrid | HepG2 (Liver Cancer) | 5.02 | [4] | |

| Indolyl-pyrimidine hybrid | HCT-116 (Colon Cancer) | 6.6 | [4] | |

| Pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | 17.50 | [5] | |

| Pyrazolo[3,4-d]pyrimidine | Hela (Cervical Cancer) | 43.75 | [5] | |

| Pyrazolo[3,4-d]pyrimidine | Caco-2 (Colorectal Adenocarcinoma) | 73.08 | [5] | |

| Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | 68.75 | [5] | |

| Thiazolo[4,5-d]pyrimidine | C32 (Amelanotic Melanoma) | 24.4 | [6] | |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [6] | |

| Indazol-pyrimidine | MCF-7 (Breast Cancer) | 1.629 | [7] | |

| Indazol-pyrimidine | A549 (Lung Cancer) | 2.305 | [7] | |

| Indazol-pyrimidine | Caco2 (Colorectal Adenocarcinoma) | 1.841 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine compound for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

Signaling Pathways and Experimental Workflow

Antimicrobial Activity of Substituted Pyrimidines

Substituted pyrimidines exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8][10] Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with microbial DNA synthesis.

Targeting Bacterial Enzymes

DNA Gyrase Inhibition: Certain pyrimidine derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby inhibiting bacterial growth.[5]

Table 2: Antimicrobial Activity of Substituted Pyrimidines (MIC values in µg/mL)

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference(s) |

| Antibacterial | Dihydropyrimidine | Escherichia coli | 0.97 - 1.95 | [5] |

| Pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | 8 - 16 | [11] | |

| Pyrimido-pyrimidine | E. coli IMPA | 48 | [12] | |

| Biginelli Reaction Product | Staphylococcus aureus | 6.25 - 25.0 | [13] | |

| Biginelli Reaction Product | Bacillus subtilis | 6.25 - 25.0 | [13] | |

| Biginelli Reaction Product | Pseudomonas aeruginosa | 6.25 - 25.0 | [13] | |

| Biginelli Reaction Product | Escherichia coli | 6.25 - 25.0 | [13] | |

| Antifungal | Biginelli Reaction Product | Aspergillus flavus | 6.25 - 25.0 | [13] |

| Biginelli Reaction Product | Fusarium oxysporum | 6.25 - 25.0 | [13] | |

| Biginelli Reaction Product | Candida albicans | 6.25 - 25.0 | [13] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.[14]

Procedure:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar.

-

Inoculation: Aseptically swab a standardized inoculum of the test microorganism onto the surface of the agar plate.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the substituted pyrimidine solution to a well. Use a known antibiotic as a positive control and the solvent as a negative control in separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well in millimeters.

Experimental Workflow and Targeted Pathway

Antiviral Activity of Substituted Pyrimidines

A wide variety of pyrimidine derivatives have been synthesized and evaluated for their antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[16][17]

Viral Enzyme Inhibition

Viral Polymerase and Reverse Transcriptase Inhibition: Many antiviral pyrimidines act by inhibiting viral polymerases or reverse transcriptases, which are essential for the replication of the viral genome.[18]

Table 3: Antiviral Activity of Substituted Pyrimidines (EC50 values in µM)

| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference(s) |

| Anti-Influenza | 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A & B | 0.01 - 0.1 | [2] |

| Gemcitabine derivative | Influenza A (H1N1) | 0.3 - 0.7 | [17] | |

| Pyridine derivative | Influenza A/PR/8/34 | 3.5 - 26.5 | [19] | |

| Anti-HIV | Thiophene[3,2-d]pyrimidine | HIV-1 (Wild Type) | 0.0071 - 0.196 | [1] |

| Pyrimidine analogue | HIV-1 | 1.80 - >2.12 µg/mL | [20] | |

| Anti-HSV | Guanidine-modified (E,E)-4,6-bis(styryl)-pyrimidine | HSV-1 | < 11 | [13] |

| Guanidine-modified (E,E)-4,6-bis(styryl)-pyrimidine | HSV-2 | < 11 | [13] | |

| Pyrimidine derivative | HSV-1 | Insignificant difference from Acyclovir | [21] | |

| Anti-HCV | Thiazolo[4,5-d]-pyrimidine | HCV | 0.41 | [2] |

| Anti-CMV | 2,4-diamino-6-(4-methoxyphenyl)pyrimidine | Human Cytomegalovirus (HCMV) | 4.3 | [22] |

| Pyrrolo[2,3-d]pyrimidine nucleoside | Human Cytomegalovirus (HCMV) | 0.20 | [1] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaque formation.[16]

Principle: Antiviral compounds inhibit viral replication, leading to a reduction in the number and/or size of plaques (localized areas of cell death) in a cell monolayer.[23]

Procedure:

-

Cell Seeding: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[23]

Experimental Workflow and Targeted Pathway

Anti-inflammatory Activity of Substituted Pyrimidines

Substituted pyrimidines have demonstrated significant potential as anti-inflammatory agents by modulating various inflammatory pathways.[24]

Inhibition of Inflammatory Mediators

COX and Cytokine Inhibition: Pyrimidine derivatives can exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, and by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][19]

Table 4: Anti-inflammatory Activity of Substituted Pyrimidines (IC50 values in µM)

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference(s) |

| COX Inhibitors | Pyrimidine derivative | COX-2 | 0.04 | |

| Pyrazolo[4,3-d]pyrimidine | COX-2 | 0.29 - 0.36 | ||

| Pyrazolo[3,4-d]pyrimidinone | COX-2 | 0.27 - 2.34 | [17] | |

| Cytokine Inhibitors | Pyrimidine-urea | TNF-α | 0.122 - 0.176 | [19] |

| Pyrazolo[4,3-d]pyrimidine | TNF-α | 4.38 | [19] | |

| Pyrazolo[4,3-d]pyrimidine | IL-6 | 2.64 | [19] | |

| Thienopyrimidine | STAT3 (IL-6 induced) | 0.32 - 5.73 | [10] | |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | STAT6 | 0.021 |

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[3]

Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is an indication of its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Compound Administration: Administer the substituted pyrimidine derivative orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow and Targeted Pathways

Other Notable Biological Activities

Beyond the major areas highlighted, substituted pyrimidines have shown promise in a variety of other therapeutic applications. For instance, certain pyrimidine derivatives have been investigated as bone anabolic agents that promote osteogenesis through the activation of the BMP2/SMAD1 signaling pathway.[19] This opens up possibilities for the development of new treatments for osteoporosis and other bone-related disorders.

Conclusion

The pyrimidine scaffold continues to be a highly versatile and fruitful starting point for the design and discovery of new therapeutic agents. The diverse range of biological activities, from anticancer and antimicrobial to antiviral and anti-inflammatory, underscores the importance of this heterocyclic core in medicinal chemistry. The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of pharmacological properties and the development of highly potent and selective drug candidates. This technical guide provides a foundational resource for researchers to build upon, offering standardized data presentation, detailed experimental protocols, and visual aids to facilitate further exploration and innovation in the field of pyrimidine-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.vistas.ac.in [ir.vistas.ac.in]

- 6. biorxiv.org [biorxiv.org]

- 7. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. [vivo.weill.cornell.edu]

- 9. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 Activation Induced by IL-6 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 10. youtube.com [youtube.com]

- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents [mdpi.com]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 18. Characterization of phenyl pyrimidine derivatives that inhibit cytomegalovirus immediate-early gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas as orally active inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 4-Chloro-6-ethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a robust two-step process commencing with the synthesis of the 6-ethylpyrimidin-4(3H)-one precursor, followed by a high-yield chlorination step. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and workflow to ensure reproducibility and aid in laboratory implementation.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry. Their versatile structure allows for the development of a diverse range of therapeutic agents. This compound, in particular, serves as a crucial precursor for the synthesis of kinase inhibitors, anti-cancer agents, and other biologically active molecules. The reliable and efficient synthesis of this intermediate is therefore of significant interest to the drug discovery and development community.

The synthetic strategy outlined herein involves two key transformations:

-

Synthesis of 6-ethylpyrimidin-4(3H)-one: This initial step involves the cyclization of ethyl 3-oxopentanoate with formamide in the presence of a base to form the pyrimidinone ring.

-

Chlorination of 6-ethylpyrimidin-4(3H)-one: The hydroxyl group of the pyrimidinone is subsequently replaced with a chlorine atom using a chlorinating agent, yielding the final product.

This document provides detailed, step-by-step protocols for both reactions, along with a summary of expected yields and reaction conditions.

Synthetic Workflow

The overall process for the synthesis of this compound is depicted in the workflow diagram below.

Application Notes and Detailed Protocol for Suzuki Coupling of 4-Chloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. It is widely employed in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in medicinally important compounds. This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-6-ethylpyrimidine, a key intermediate in the synthesis of various biologically active molecules. While chloropyrimidines are often more cost-effective than their bromo or iodo counterparts, their lower reactivity necessitates carefully optimized reaction conditions to achieve high yields. These application notes offer a comprehensive guide to the reaction parameters, a detailed experimental protocol, and a summary of relevant data from similar systems to facilitate successful synthesis.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step for chloro-aromatics.[1]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[3][4]

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[1][4]

Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Chloropyrimidines

The following tables summarize representative quantitative data for the Suzuki coupling of various chloropyrimidine derivatives. This data can serve as a valuable starting point for the optimization of the reaction with this compound.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Chloropyrimidine Analogs

| Entry | Chloropyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [5] |

| 2 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 85 | [6] |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18 | 85 | [7] |

| 4 | 2,4-Dichloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 75 | [5] |

| 5 | 6-Chloropyrido[2,3-d]pyrimidine | Phenylboronic acid | Pd(OAc)₂ (0.05) | - | K₃PO₄ | Toluene/Water | 130 | 17 | 94 (GC) | [8] |

Table 2: Substrate Scope with Various Boronic Acids for Chloro-Substituted Pyrimidines

| Entry | Chloro-Substrate | Boronic Acid | Product | Yield (%) | Reference |

| 1 | 2,4-Dichloropyrimidine | 4-Acetylphenylboronic acid | 2-Chloro-4-(4-acetylphenyl)pyrimidine | 78 | [5] |

| 2 | 2,4-Dichloropyrimidine | 3-Furylboronic acid | 2-Chloro-4-(3-furyl)pyrimidine | 65 | [5] |

| 3 | 4,6-Dichloropyrimidine | 4-Fluorophenylboronic acid | 4-Chloro-6-(4-fluorophenyl)pyrimidine | 82 | [6] |

| 4 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | p-methoxyphenylboronic acid | 2,6-dichloro-4-(p-methoxyphenyl)-pyrido[2,3-d]pyrimidine | 83 | [8] |

| 5 | 2,4-dichloro-5-methylpyrimidine | Phenylboronic acid | 2-chloro-5-methyl-4-phenylpyrimidine | 93 | [8] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials and Reagents:

-

This compound

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).

-

Evacuation and Backfilling: Seal the flask and evacuate and backfill with a stream of inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[8]

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

-

Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water. A typical reaction concentration is 0.1-0.5 M.

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). The reaction can also be performed in a microwave reactor, which may significantly reduce the reaction time.[5]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling